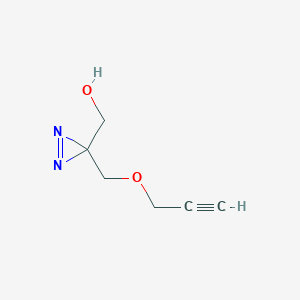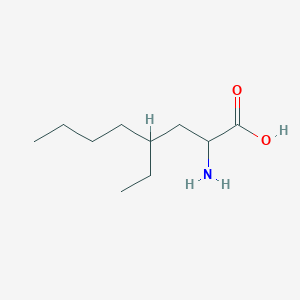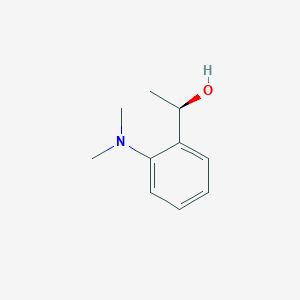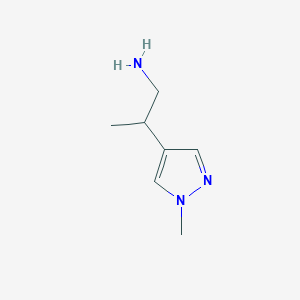
2,6-Dimethoxy-4-(sulfanylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-(sulfanylmethyl)phenol is an organic compound with the molecular formula C9H12O3S It is a phenolic compound characterized by the presence of two methoxy groups and a sulfanylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(sulfanylmethyl)phenol typically involves the reaction of 2,6-dimethoxyphenol with a suitable sulfanylmethylating agent. One common method is the reaction of 2,6-dimethoxyphenol with chloromethyl methyl sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(sulfanylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylmethyl group to a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,6-Dimethoxy-4-(sulfanylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-(sulfanylmethyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the sulfanylmethyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.
4-Methylsyringol: Contains a methyl group instead of a sulfanylmethyl group, resulting in different chemical properties.
2,6-Dimethoxy-4-methylphenol: Similar structure but with a methyl group instead of a sulfanylmethyl group.
Uniqueness
2,6-Dimethoxy-4-(sulfanylmethyl)phenol is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C9H12O3S/c1-11-7-3-6(5-13)4-8(12-2)9(7)10/h3-4,10,13H,5H2,1-2H3 |
InChI Key |
FRWRMGSNRVUFTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)







